molecular formula C6H7N3O2 B1498305 (5-Nitropyridin-2-YL)methanamine

(5-Nitropyridin-2-YL)methanamine

Cat. No.: B1498305
M. Wt: 153.14 g/mol
InChI Key: YHXMPLXAZQRIAA-UHFFFAOYSA-N
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Description

(5-Nitropyridin-2-yl)methanamine (CAS: 887588-06-9) is a nitro-substituted pyridine derivative with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . The compound features a primary amine (-CH₂NH₂) group attached to the pyridine ring at the 2-position, with a nitro (-NO₂) substituent at the 5-position. This structural arrangement confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. It is commercially available (e.g., from Combi-Blocks, Cat. No. QY-2235) with a purity of ≥95% .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

(5-nitropyridin-2-yl)methanamine

InChI

InChI=1S/C6H7N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3,7H2

InChI Key

YHXMPLXAZQRIAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-Nitropyridin-2-yl)methanamine with structurally related methanamine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula MW (g/mol) Key Substituents/Features Key Properties/Applications References
(5-Nitropyridin-2-yl)methanamine C₆H₇N₃O₂ 153.14 -NO₂ (5-position), -CH₂NH₂ (2-position) Building block for pharmaceuticals; nitro group enhances electrophilicity for further reactions
(2-Chloropyridin-4-yl)methanamine hydrochloride C₆H₈Cl₂N₂ 179.05 -Cl (2-position), hydrochloride salt Improved water solubility due to salt formation; potential kinase inhibitor intermediate
ClH1-(5-iodopyridin-2-yl)methanamine dihydrochloride C₇H₈BFO₄S* 218.01 -I (5-position), dihydrochloride salt Heavy atom substituent (iodine) may aid crystallography; halogenated analogs for drug discovery
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride C₉H₁₂N₄O₂·HCl 244.68 -NO₂ (5-position), pyrrolidine ring Chiral secondary amine; potential use in asymmetric synthesis or as a ligand
4-(5-Nitropyridin-2-yl)benzoic acid C₁₂H₈N₂O₄ 244.21 -NO₂ (5-position), -COOH (4-position) Carboxylic acid group enables conjugation reactions (e.g., peptide coupling)
5-Methyl-2-furanmethanamine C₆H₉NO 111.14 -CH₃ (5-position), furan ring Electron-rich furan enhances nucleophilicity; used in agrochemical or material science
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine C₁₀H₁₁N₃S 205.28 Thienyl-pyrimidine hybrid, -N-CH₃ Heterocyclic diversity for drug discovery; sulfur atom influences electronic properties

*Note: The molecular formula for ClH1-(5-iodopyridin-2-yl)methanamine dihydrochloride (C₇H₈BFO₄S) appears inconsistent with typical pyridine derivatives; this may reflect a typographical error in the evidence .

Key Structural and Functional Insights

Substituent Effects on Reactivity :

  • The nitro group in (5-Nitropyridin-2-yl)methanamine is strongly electron-withdrawing, reducing the basicity of the adjacent amine compared to electron-donating groups (e.g., -CH₃ in 5-Methyl-2-furanmethanamine) . This property facilitates electrophilic substitution reactions, making the compound a versatile intermediate.
  • Halogenated analogs (e.g., chloro, iodo) exhibit distinct reactivity profiles. Chloro derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), while iodo-substituted compounds are valuable in radiolabeling or crystallography .

Hydrogen Bonding and Crystallization :

  • The nitro and amine groups in (5-Nitropyridin-2-yl)methanamine can participate in hydrogen bonding, influencing crystal packing and solubility. Similar interactions are critical in the design of co-crystals or supramolecular assemblies .
  • In contrast, hydrochloride salts (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride) exhibit enhanced aqueous solubility due to ionic interactions, which is advantageous in pharmaceutical formulations .

Applications in Drug Discovery :

  • Pyrrolidine-containing derivatives (e.g., (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride) introduce conformational rigidity and chiral centers, which are desirable in bioactive molecules targeting enzymes or receptors .
  • Heterocyclic hybrids (e.g., thienyl-pyrimidine or furan derivatives) expand structural diversity, enabling modulation of pharmacokinetic properties such as metabolic stability .

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